

Physical properties of 5-Hexen-1-ol: boiling point, density, solubility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Hexen-1-ol

Cat. No.: B1630360

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of 5-Hexen-1-ol

This technical guide provides a comprehensive overview of the key physical properties of **5-Hexen-1-ol**, a valuable intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its boiling point, density, and solubility.

Physical Properties of 5-Hexen-1-ol

5-Hexen-1-ol is a colorless liquid with a characteristic green aroma.^[1] It is a monounsaturated primary alcohol that serves as a versatile building block in the synthesis of various organic compounds, including pharmaceuticals and fragrances.^{[2][3][4]} A summary of its key physical properties is presented below.

Data Presentation: Physical Properties of 5-Hexen-1-ol

The following table summarizes the reported values for the boiling point, density, and solubility of **5-Hexen-1-ol** from various sources. It is important to note that variations in these values can arise from differences in experimental conditions and sample purity.

Physical Property	Value	Conditions
Boiling Point	152.0°C - 155.0°C	Atmospheric Pressure
78-80 °C	25 mmHg[5]	
56.00 °C	11.00 mmHg	
Density	0.834 g/mL	25 °C
0.845 - 0.849 g/mL	25 °C	
0.8453 g/cm³	Not Specified	
0.8725 g/mL	Not Specified	
Solubility	18.6 g/L	in Water at 20°C
Miscible	with Water	
Soluble	in Water and most fixed oils	
Soluble	in Ethanol	

Experimental Protocols

The determination of the physical properties of a liquid compound such as **5-Hexen-1-ol** requires precise and standardized experimental procedures. Below are detailed methodologies for measuring boiling point, density, and solubility.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This can be determined by several methods, including simple distillation and micro-boiling point determination.

- **Simple Distillation Method:** This method is suitable when a sufficient quantity of the liquid is available (typically > 5 mL).
 - **Apparatus Setup:** A distillation apparatus is assembled consisting of a round-bottom flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be

positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

- Procedure: The liquid sample is placed in the round-bottom flask along with boiling chips to ensure smooth boiling. The flask is heated, and as the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature is recorded when it becomes constant, which indicates the boiling point of the liquid at the prevailing atmospheric pressure. The vapor then passes into the condenser, where it cools and liquefies, and the distillate is collected in the receiving flask.
- Micro-Boiling Point Method (Thiele Tube): This method is ideal for small sample volumes.
 - Sample Preparation: A small amount of the liquid is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the sample tube.
 - Apparatus Setup: The sample tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
 - Procedure: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. When the boiling point of the sample is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, heating is discontinued. The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.

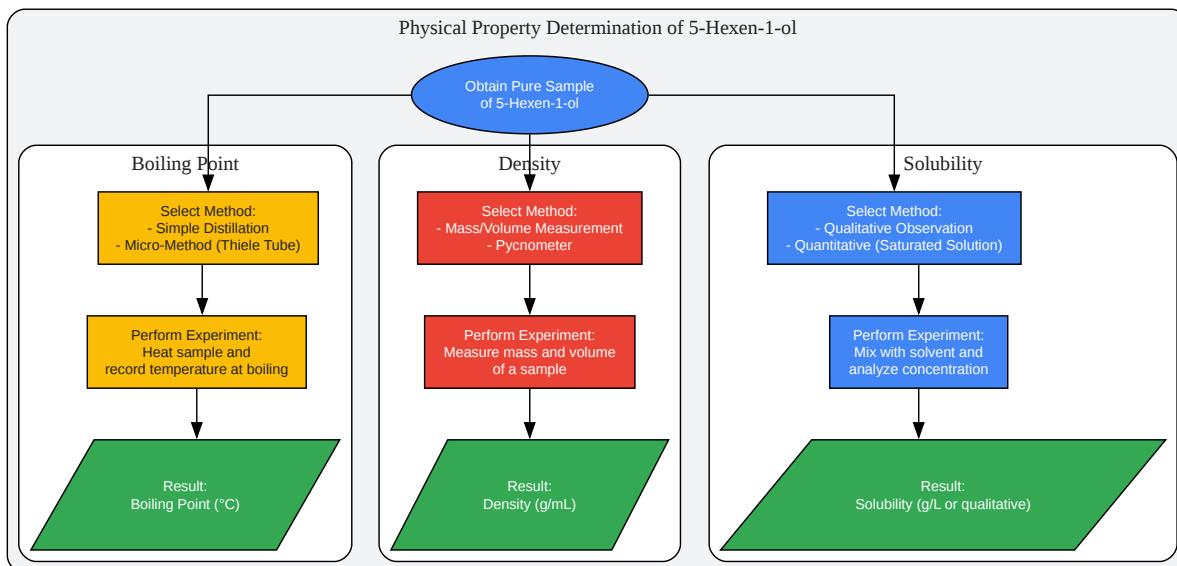
2. Determination of Density

Density is the mass per unit volume of a substance. For liquids, it is commonly determined using a pycnometer or by direct mass and volume measurements.

- Method using a Graduated Cylinder and Balance:
 - Mass Measurement: The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.
 - Volume Measurement: A known volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

- Combined Mass Measurement: The mass of the graduated cylinder containing the liquid is measured.
- Calculation: The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume. For higher accuracy, this procedure should be repeated multiple times and the average density calculated.

3. Determination of Solubility


Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of a liquid in a solvent like water can be determined both qualitatively and quantitatively.

- Qualitative Determination:
 - Procedure: A small amount of the solute (**5-Hexen-1-ol**) is added to a test tube containing the solvent (e.g., water). The mixture is agitated vigorously.
 - Observation: If the liquid dissolves completely to form a clear solution, it is considered soluble. If it forms a cloudy emulsion or separate layers, it is considered insoluble or partially soluble.
- Quantitative Determination (Gravimetric Method):
 - Preparation of a Saturated Solution: The solute is added to a known volume of the solvent at a specific temperature, with continuous stirring, until no more solute dissolves and a separate phase of the solute is observed. This ensures the solution is saturated.
 - Equilibration: The saturated solution is allowed to stand for a period to ensure that equilibrium is reached and any undissolved solute has settled.
 - Sample Withdrawal and Analysis: A known volume of the clear, saturated solution is carefully withdrawn using a pipette. The mass of the solute in this volume is determined. This can be done by evaporating the solvent and weighing the residual solute, or by using analytical techniques such as gas chromatography.

- Calculation: The solubility is then expressed as the mass of the solute per volume of the solvent (e.g., in g/L).

Mandatory Visualization

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of **5-Hexen-1-ol**.

[Click to download full resolution via product page](#)

Workflow for determining physical properties of **5-Hexen-1-ol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. open.edu [open.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 5. vernier.com [vernier.com]
- To cite this document: BenchChem. [Physical properties of 5-Hexen-1-ol: boiling point, density, solubility]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1630360#physical-properties-of-5-hexen-1-ol-boiling-point-density-solubility>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com